N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: Starting from a suitable phenylamine derivative, the benzoxazole ring can be synthesized through a cyclization reaction with an appropriate carboxylic acid or its derivative.
Triazole Formation: The triazole ring can be formed via a click reaction, often involving an azide and an alkyne under copper-catalyzed conditions.
Coupling Reactions: The final step might involve coupling the triazole and benzoxazole intermediates with the 3-chloro-2-methylphenyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could convert certain functional groups into their reduced forms.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its unique structural properties and reactivity. It could serve as a building block for synthesizing more complex molecules.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound might be explored for similar biological activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its interactions with biological targets might be studied to develop new drugs.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: A simpler triazole derivative with similar structural features.
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 3-chloro-2-methylphenyl group but shares the triazole and benzoxazole rings.
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H18ClN5O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-19(25)9-6-10-20(14)26-24(31)22-15(2)30(29-27-22)17-11-12-21-18(13-17)23(32-28-21)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,26,31) |
InChI Key |
OEHIOTAWLWKXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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